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Compound of Interest

Compound Name: 2-Chloro-5-methoxyaniline

Cat. No.: B1294355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Chloro-5-methoxyaniline (CAS No: 2401-24-3), a valuable building block in
pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Compound Information

e |IUPAC Name: 2-Chloro-5-methoxyaniline[1][2]

Synonyms: 6-Chloro-m-anisidine[2][3]

Molecular Formula: C7HsCINOJ[1][2][3][4][5]

Molecular Weight: 157.60 g/mol [2][3][5]
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ar iz no longer available.
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Chemical Structure:

Spectroscopic Data Summary
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The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-
methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Hydrochloride Salt)

The proton NMR data was obtained for the hydrochloride salt of the compound, which is a
common stable form.

Chemical Shift (8)

Multiplicity Solvent Assignment
Ppm
Data not available in )
] Aromatic Protons (Ar-
searched public - DMSO-ds

H)
sources

Data not available in
Methoxy Protons (-

searched public - DMSO-ds
OCHs3)
sources
Data not available in
searched public - DMSO-ds Amine Protons (-NH2)

sources

Note: Specific
chemical shifts and
coupling constants for
2-Chloro-5-
methoxyaniline
hydrochloride are
available in spectral
databases.[6][7]

1BC NMR Data

While a complete, explicitly reported peak list was not found in the searched public databases,
the carbon spectral data for 2-Chloro-5-methoxyaniline has been reported in the literature.[8]
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Chemical Shift (6) ppm

Assignment

~159.5 C-OCHs (Carbon attached to methoxy)
~150.8 C-NHz (Carbon attached to amine)
~105-130 Aromatic carbons (CH)

~115 C-CI (Carbon attached to chlorine)
~55.5 Methoxy carbon (-OCH?3)

Note: The values are approximate and based on

typical chemical shifts for substituted anilines.

Precise data is available in specialized

databases and literature.[2]

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique

on a neat sample.[2] While a specific peak list is not publicly available, the spectrum conforms

to the structure, showing characteristic absorptions for its functional groups.[1]

Wavenumber Range (cm—2)

Vibration Type Functional Group

N-H Stretch (symmetric &

3300 - 3500 asymmetric) Amine (-NH-2)
3000 - 3100 Aromatic C-H Stretch Aromatic Ring
2850 - 3000 Aliphatic C-H Stretch Methoxy (-OCH3)
1580 - 1620 C=C Stretch Aromatic Ring
1200 - 1300 Aryl C-O Stretch Aryl Ether

1000 - 1100 Alkyl C-O Stretch Methoxy (-OCHs)
700 - 850 C-CI Stretch Aryl Halide

Mass Spectrometry (MS)
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Mass spectrometry data is typically acquired via electron impact (El) ionization. The spectrum
will show a characteristic isotopic pattern for the molecular ion due to the presence of the
chlorine atom (3>Cl and 3’Cl isotopes in an approximate 3:1 ratio).

m/z (mass-to-charge) lon Assignment Notes

Molecular ion peak, typically
157 [M]* (with 35Cl) the base peak or of high

intensity.

Isotopic peak, with an intensity
159 [M+2]* (with 37ClI) of approximately 1/3 of the M*
peak.

Further fragmentation would
Data not available Fragment ions involve loss of CHs, CO, and
HCI.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Weigh approximately 5-10 mg of 2-Chloro-5-methoxyaniline and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCls, or
DMSO-de) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Instrument Setup:

[¢]

Insert the sample into the spectrometer's magnet.

[¢]

Lock the field frequency using the deuterium signal from the solvent.

o

Shim the magnetic field to achieve optimal homogeneity and resolution.
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o Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:

o Pulse Angle: 30-45 degrees.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8 to 16 scans for adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Mode: Proton-decoupled.

o Pulse Angle: 30-45 degrees.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans may be required due to the low natural abundance
of 13C.

o Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase
correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)

o Sample Preparation: Place a small amount (a few milligrams) of solid 2-Chloro-5-
methoxyaniline directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).
No extensive sample preparation is required.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.
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o Background Collection: Before analyzing the sample, record a background spectrum of the
clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to
remove interference from atmospheric CO2z and Hz0.

o Sample Analysis:

o Lower the ATR press arm to ensure firm and even contact between the sample and the
crystal.

o Initiate the scan.

o Spectral Range: Typically 4000-400 cm~1,

o Resolution: 4 cm™1,

o Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

» Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent
(e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Impact)

o Sample Introduction: Introduce a small quantity of the sample into the ion source. For a
volatile solid like 2-Chloro-5-methoxyaniline, a direct insertion probe is commonly used.
The sample is gently heated in a high-vacuum environment to promote vaporization.

« lonization (Electron Impact - El):

o The vaporized sample molecules are passed through a beam of high-energy electrons
(typically 70 eV).

o Collisions with these electrons eject an electron from the molecule, creating a positively
charged molecular ion ([M]*).

e Mass Analysis:

o The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).
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o The analyzer separates the ions based on their mass-to-charge (m/z) ratio. The molecular
ion and any fragment ions formed from its decomposition are separated.

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative
intensity of each ion versus its m/z ratio. The most abundant ion is assigned a relative
intensity of 100% and is known as the base peak.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 2-Chloro-5-methoxyaniline.
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Spectroscopic Analysis Workflow for Compound Characterization
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Spectroscopic analysis workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1294355#spectroscopic-data-of-2-chloro-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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